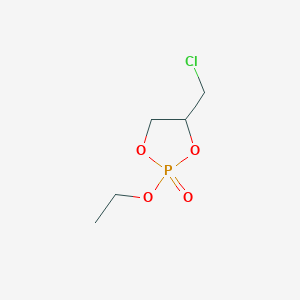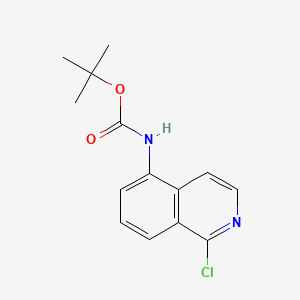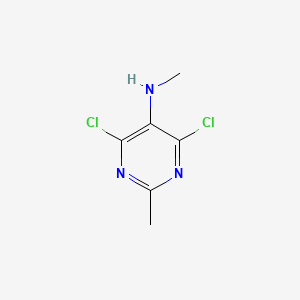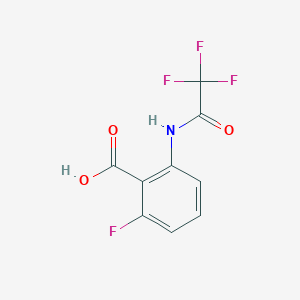
4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide is a chemical compound with the molecular formula C5H10ClO4P. This compound is part of the dioxaphospholane family, which is characterized by a five-membered ring containing phosphorus, oxygen, and carbon atoms. The presence of the chloromethyl group and the ethoxy substituent makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide typically involves the reaction of 2-ethoxy-1,3,2lambda5-dioxaphospholane with chloromethylating agents. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as sodium phenoxide, leading to the formation of phenoxy derivatives.
Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form higher oxidation state species.
Reduction Reactions: The compound can be reduced under specific conditions to yield phosphine derivatives.
Common Reagents and Conditions
Substitution: Sodium phenoxide in ethanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products
Substitution: Phenoxy derivatives.
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide involves the interaction of its phosphorus atom with various nucleophiles and electrophiles. The compound can form stable complexes with metal ions, which makes it useful in catalysis and other chemical processes. The chloromethyl group is reactive and can undergo substitution reactions, making the compound versatile in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide: Similar in structure but contains sulfur instead of phosphorus.
2-Chloromethyl-1,3,2-oxazaphospholidine-2-oxide: Contains a nitrogen atom in the ring structure.
Uniqueness
4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide is unique due to the presence of both a chloromethyl group and an ethoxy group, which provide distinct reactivity patterns. The phosphorus atom in the ring structure also imparts unique chemical properties compared to similar sulfur or nitrogen-containing compounds.
Propriétés
Numéro CAS |
67554-11-4 |
|---|---|
Formule moléculaire |
C5H10ClO4P |
Poids moléculaire |
200.56 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-ethoxy-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C5H10ClO4P/c1-2-8-11(7)9-4-5(3-6)10-11/h5H,2-4H2,1H3 |
Clé InChI |
SEMSMNBDMVITBE-UHFFFAOYSA-N |
SMILES canonique |
CCOP1(=O)OCC(O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)

![Benzyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13495354.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)


![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)
![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)



![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
